Lauryl PEG-8 Dimethicone
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Overview
Description
Lauryl PEG-8 Dimethicone is a silicone-based compound widely used in the cosmetics and personal care industry. It is known for its excellent emulsifying properties, which help in blending water and oil phases in formulations. This compound is particularly valued for its ability to provide a smooth, silky texture to products, enhancing their spreadability and sensory appeal.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauryl PEG-8 Dimethicone is synthesized through a process called ethoxylation, where ethylene oxide is reacted with lauryl dimethicone. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper attachment of polyethylene glycol (PEG) chains to the dimethicone molecule. The length of the PEG chains determines the numerical designation, such as PEG-8.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The process begins with the preparation of lauryl dimethicone, followed by the gradual addition of ethylene oxide under controlled conditions. The reaction is monitored to achieve the desired degree of ethoxylation, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Lauryl PEG-8 Dimethicone primarily undergoes substitution reactions due to the presence of reactive silicon-oxygen bonds. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the silicone backbone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols. These reactions typically occur at moderate temperatures (50-100°C) and may require catalysts such as platinum or tin compounds.
Hydrolysis Reactions: These reactions involve water and can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide). The conditions vary depending on the desired rate of hydrolysis.
Major Products Formed
Substitution Reactions: The major products are modified silicones with different alkyl or alkoxy groups attached to the silicon atoms.
Hydrolysis Reactions: The primary products are silanols and siloxanes, which can further condense to form cross-linked silicone networks.
Scientific Research Applications
Chemistry
In chemistry, Lauryl PEG-8 Dimethicone is used as a surfactant and emulsifier in various formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex mixtures, including those used in analytical and synthetic chemistry.
Biology
In biological research, this compound is utilized in the formulation of cell culture media and other biological assays. Its non-toxic nature and excellent biocompatibility make it suitable for applications involving living cells and tissues.
Medicine
This compound is employed in the pharmaceutical industry as an excipient in topical formulations. It enhances the spreadability and absorption of active ingredients, improving the efficacy of medicinal creams and ointments.
Industry
In the industrial sector, this compound is used in the production of personal care products such as shampoos, conditioners, and lotions. Its ability to provide a smooth, silky feel and improve the texture of products is highly valued.
Mechanism of Action
Lauryl PEG-8 Dimethicone exerts its effects primarily through its surfactant properties. It reduces the surface tension between water and oil phases, allowing them to mix more easily. At the molecular level, the PEG chains interact with water molecules, while the dimethicone backbone interacts with oil molecules, stabilizing the emulsion. This dual interaction is key to its effectiveness as an emulsifier.
Comparison with Similar Compounds
Similar Compounds
PEG-8 Dimethicone: Similar in structure but lacks the lauryl group, making it less hydrophobic.
Lauryl Dimethicone: Contains the lauryl group but lacks the PEG chains, reducing its emulsifying properties.
Dimethicone: A basic silicone compound without PEG or lauryl groups, used primarily for its lubricating properties.
Uniqueness
Lauryl PEG-8 Dimethicone is unique due to its balanced hydrophilic and hydrophobic properties, provided by the PEG chains and lauryl group, respectively. This balance makes it an excellent emulsifier, capable of stabilizing a wide range of formulations.
Biological Activity
Lauryl PEG-8 Dimethicone is a silicone-based compound commonly used in cosmetic formulations due to its surfactant and emollient properties. This article delves into the biological activity of this compound, examining its safety, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is a polydimethylsiloxane compound that incorporates polyethylene glycol (PEG) chains. Its structure can be represented as follows:
This compound typically consists of an average of 8 moles of ethylene oxide, contributing to its hydrophilic properties while maintaining the hydrophobic characteristics of dimethicone. This unique combination allows it to function effectively as a surfactant and skin-conditioning agent.
Biological Activity
1. Skin Conditioning and Emollient Effects
This compound is primarily utilized in cosmetic products for its skin-conditioning properties. It helps to improve skin texture by providing a smooth and soft feel, which is beneficial in formulations aimed at moisturizing and protecting the skin. Studies have shown that it can enhance the spreadability of creams and lotions, making it easier for these products to be applied evenly on the skin .
2. Safety Profile
The safety assessment of this compound has been conducted by various panels, including the Cosmetic Ingredient Review (CIR). It has been concluded that this compound is safe for use in cosmetics when formulated to minimize irritation. The maximum reported concentration in cosmetic formulations has increased significantly over the years, indicating growing confidence in its safety profile .
3. Irritation and Sensitization Studies
In animal studies, this compound demonstrated a low potential for skin irritation. For instance, it was reported to be slightly irritating when applied dermally in controlled settings but generally did not lead to significant adverse effects . The oral LD50 (lethal dose for 50% of the population) was determined to be greater than 5000 mg/kg in rat models, suggesting a low toxicity level .
Case Studies and Research Findings
Several case studies have highlighted the practical applications and safety of this compound in cosmetic formulations:
-
Case Study 1: Moisturizing Creams
A moisturizing cream containing this compound was evaluated for its efficacy in improving skin hydration levels. Results indicated a statistically significant increase in skin moisture content after four weeks of application compared to a control group without the ingredient. -
Case Study 2: Hair Conditioners
In hair care products, this compound was found to reduce frizz and enhance shine. User satisfaction surveys indicated that consumers preferred products with this ingredient due to perceived improvements in hair manageability.
Comparative Analysis
The following table summarizes key properties and findings related to this compound compared to similar compounds:
Compound | Functionality | Safety Profile | Typical Use Concentration |
---|---|---|---|
This compound | Emollient, Surfactant | Safe (CIR Assessment) | Up to 94% |
Cetyl PEG/PPG-10/1 Dimethicone | Emulsifier | Safe | Up to 25% |
Bis-PEG/PPG-14/14 Dimethicone | Skin Conditioning | Safe | Up to 10% |
Properties
Molecular Formula |
C22H54O5Si4 |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2-[[[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-methylsilyl]oxy-dimethylsilyl]oxyethanol |
InChI |
InChI=1S/C22H54O5Si4/c1-10-11-12-13-14-15-16-17-18-19-22-31(9,26-29(5,6)24-21-20-23)27-30(7,8)25-28(2,3)4/h23H,10-22H2,1-9H3 |
InChI Key |
WKUHOZZRUNWQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(O[Si](C)(C)OCCO)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.